1H-Pyrrole-2-carboxaldehyde, 4-(2-chloroethyl)-3,5-dimethyl-
Overview
Description
1H-Pyrrole-2-carboxaldehyde, 4-(2-chloroethyl)-3,5-dimethyl- is a chemical compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is distinguished by its 2-carboxaldehyde group, as well as the presence of 4-(2-chloroethyl) and 3,5-dimethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 4-(2-chloroethyl)-3,5-dimethyl- typically involves multi-step organic reactions One common method includes the alkylation of a pyrrole derivative with 2-chloroethyl reagents under controlled conditions The reaction is often catalyzed by a base such as potassium carbonate or sodium hydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent selection, temperature control, and purification steps such as distillation or chromatography are crucial for achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carboxaldehyde, 4-(2-chloroethyl)-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1H-Pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of 1H-Pyrrole-2-methanol derivatives.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Pyrrole-2-carboxaldehyde, 4-(2-chloroethyl)-3,5-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 4-(2-chloroethyl)-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Pyrrole-2-carboxaldehyde, 4-(2-chloroethyl)-3,5-dimethyl- can be compared with other pyrrole derivatives, such as:
1H-Pyrrole-2-carboxaldehyde: Lacks the chloroethyl and dimethyl substituents, resulting in different chemical reactivity and biological activity.
4-(2-Chloroethyl)-1H-pyrrole-2-carboxaldehyde: Similar structure but without the dimethyl groups, affecting its physical and chemical properties.
3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde:
The uniqueness of 1H-Pyrrole-2-carboxaldehyde, 4-(2-chloroethyl)-3,5-dimethyl- lies in its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-(2-chloroethyl)-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6-8(3-4-10)7(2)11-9(6)5-12/h5,11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEMMSMYXWLXEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCCl)C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459031 | |
Record name | 1H-Pyrrole-2-carboxaldehyde, 4-(2-chloroethyl)-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87434-71-7 | |
Record name | 1H-Pyrrole-2-carboxaldehyde, 4-(2-chloroethyl)-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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